molecular formula C12H9IN4O B5428734 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5428734
M. Wt: 352.13 g/mol
InChI Key: LXKRGPRFPLAOJJ-UHFFFAOYSA-N
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Description

5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.

    Formation of the oxadiazole ring: This involves the reaction of the iodopyrazole with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition reactions: The oxadiazole ring can participate in cycloaddition reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary depending on the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
  • 5-[(4-Chloropyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
  • 5-[(4-Fluoropyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole

Uniqueness

The presence of the iodine atom in 5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(4-iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN4O/c13-10-6-14-17(7-10)8-11-15-12(16-18-11)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKRGPRFPLAOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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